Cas no 51059-62-2 ([20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine)
![[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine structure](https://it.kuujia.com/scimg/cas/51059-62-2x500.png)
51059-62-2 structure
Nome del prodotto:[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine
Numero CAS:51059-62-2
MF:C27H46N2
MW:398.667547702789
CID:379991
[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptamethyl-9-(methylamino)-,(aS,3S,3aR,9S,10aR,12aR,12bS)-
- [20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine
- Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptam
- (+)-Buxamine C
- B(9a)-Homo-19-norpregna-9(11),9a-diene-3,20-diamine,N3,N20,N20,4,4,14-hexamethyl-, (3b,5a,20S)-
- Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptamethyl-9-(methylamino)-,[3S-[3a(R*),3aa,9a,10ab,12aa,12bb]]-
- Buxamine C
- CID 101607205
- Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine, 1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,α,3a,10,10,12b-heptamethyl-9-(methylamino)-, (αS,3S,3aR,9S,10aR,12aR,12bS)-
-
- Inchi: 1S/C27H46N2/c1-18(29(7)8)21-14-16-27(5)23-11-10-22-19(9-12-24(28-6)25(22,2)3)17-20(23)13-15-26(21,27)4/h13,17-18,21-24,28H,9-12,14-16H2,1-8H3/t18-,21+,22+,23+,24-,26+,27-/m0/s1
- Chiave InChI: VSOMBMILGWLJQZ-WRMBYBKZSA-N
- Sorrisi: N(C)(C)[C@@H](C)[C@H]1CC[C@@]2(C)[C@@H]3CC[C@@H]4C(CC[C@@H](C4(C)C)NC)=CC3=CC[C@@]21C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 701
- Superficie polare topologica: 15.3
- XLogP3: 6.812
Proprietà sperimentali
- Densità: 0.99±0.1 g/cm3(Predicted)
- Punto di ebollizione: 488.1±38.0 °C(Predicted)
- pka: 10.58±0.70(Predicted)
[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine Letteratura correlata
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
51059-62-2 ([20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine) Prodotti correlati
- 2137733-76-5(Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-difluoro-4-methyl-)
- 1334146-31-4(2-4-(1,3-thiazole-4-amido)phenylacetic acid)
- 1361841-55-5(6-(2,3-Dichlorophenyl)-2-fluoronicotinic acid)
- 1251547-12-2(4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide)
- 1395826-22-8((4-cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid)
- 61-73-4(Methylene Blue)
- 1798035-01-4(N-{[2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 511529-30-9(1H-Pyrrole-2-carboxaldehyde, 4,4'-methylenebis[5-methyl-)
- 1806919-95-8(3-Chloro-4-(difluoromethyl)-5-fluoro-2-nitropyridine)
- 1334375-72-2(1-(3,4-difluorobenzoyl)-N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}azetidine-3-carboxamide)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
